Methyl 3-(2-amino-9H-purin-9-yl)propanoate
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Overview
Description
Methyl 3-(2-amino-9H-purin-9-yl)propanoate is a chemical compound with the molecular formula C9H11N5O2. It is a derivative of purine, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-amino-9H-purin-9-yl)propanoate typically involves the reaction of 2-amino-9H-purine with methyl 3-bromopropanoate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-amino-9H-purin-9-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Bases like potassium carbonate (K2CO3) and solvents like DMF are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted purine derivatives .
Scientific Research Applications
Methyl 3-(2-amino-9H-purin-9-yl)propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including antiviral and anticancer properties.
Industry: It is used in the production of pharmaceuticals and other specialty chemicals
Mechanism of Action
The mechanism of action of Methyl 3-(2-amino-9H-purin-9-yl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)propanoate
- Methyl 3-(2-amino-9H-purin-9-yl)butanoate
- Methyl 3-(2-amino-9H-purin-9-yl)pentanoate
Uniqueness
Methyl 3-(2-amino-9H-purin-9-yl)propanoate is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it valuable for specific applications in research and industry .
Biological Activity
Methyl 3-(2-amino-9H-purin-9-yl)propanoate, a purine derivative, has garnered attention in biochemical research due to its structural similarity to nucleotides. This compound is characterized by its molecular formula C9H11N5O2 and a molar mass of approximately 221.22 g/mol. Its potential biological activities, particularly in antiviral applications and enzyme inhibition, make it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The compound features a methyl ester group attached to the propanoic acid backbone of a purine base. This structural modification enhances its biological activity compared to other purines. The following table summarizes key features of this compound and related compounds:
Compound Name | CAS Number | Molecular Formula | Key Features |
---|---|---|---|
This compound | 143883-60-7 | C₉H₁₁N₅O₂ | Purine derivative with antiviral potential |
Methyl 3-(6-amino-9H-purin-9-yl)propanoate | 70259-15-3 | C₉H₁₁N₅O₂ | Different amino position on purine ring |
Adenosine | 58-61-7 | C₁₁H₁₅N₅O₅P | Key nucleoside involved in energy transfer |
Guanosine | 118-00-3 | C₁₁H₁₅N₅O₅ | Important nucleoside with similar properties |
Antiviral Activity
Research indicates that this compound exhibits significant antiviral activity. Its mechanism is believed to involve the inhibition of viral replication processes, similar to other nucleoside analogs used in antiviral therapies. For instance, studies have shown that this compound can act as an inhibitor of specific viral polymerases, effectively blocking the replication of RNA viruses such as Hepatitis C Virus (HCV) .
Enzyme Inhibition
The compound has also been evaluated for its binding affinity to various enzymes. Its structural similarity to natural nucleotides allows it to interact with enzymes involved in nucleotide metabolism. For example, it may inhibit enzymes like adenosine deaminase or guanosine triphosphate (GTP) cyclohydrolase, which are crucial for nucleotide synthesis and metabolism .
Case Studies and Research Findings
- In Vitro Studies : A study demonstrated that this compound showed a dose-dependent inhibition of HCV replication in Huh-7 cells, with an effective concentration (EC50) significantly lower than that of traditional nucleoside analogs .
- Pharmacokinetics : Research on the pharmacokinetic profile of this compound indicates favorable absorption characteristics when administered as a prodrug, enhancing its bioavailability and therapeutic efficacy .
- Cytotoxicity Assessments : Cytotoxicity tests revealed that this compound exhibits low toxicity levels across various cell lines, making it a promising candidate for further development in antiviral therapies .
Properties
Molecular Formula |
C9H11N5O2 |
---|---|
Molecular Weight |
221.22 g/mol |
IUPAC Name |
methyl 3-(2-aminopurin-9-yl)propanoate |
InChI |
InChI=1S/C9H11N5O2/c1-16-7(15)2-3-14-5-12-6-4-11-9(10)13-8(6)14/h4-5H,2-3H2,1H3,(H2,10,11,13) |
InChI Key |
AMHPICDUECIFRH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCN1C=NC2=CN=C(N=C21)N |
Origin of Product |
United States |
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